Enantiomeric Identity: R vs. S
The (R)-enantiomer (D-glutamine methyl ester) is differentiated from the (S)-enantiomer (L-glutamine methyl ester) by stereochemical configuration at the α-carbon, which dictates biological recognition and peptide conformation. Commercial specifications for (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride (CAS 74817-54-2) include standard purity of 95% by HPLC, with enantiomeric purity verified by chiral chromatography methods . The (S)-enantiomer (CAS 40846-98-8) is available at 98+% purity, indicating comparable but non-identical commercial quality grades . Selection between enantiomers depends entirely on the stereochemical requirements of the target application, with no functional interchangeability due to opposite optical rotation and differential enzymatic substrate specificity [1].
| Evidence Dimension | Enantiomeric configuration and commercial purity specification |
|---|---|
| Target Compound Data | (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride: CAS 74817-54-2; standard purity 95%; (R)-configuration (D-enantiomer) |
| Comparator Or Baseline | (S)-Methyl 2,5-diamino-5-oxopentanoate: CAS 40846-98-8; standard purity 98+%; (S)-configuration (L-enantiomer) |
| Quantified Difference | Purity specification difference: target 95% vs comparator 98+%; Stereochemical difference: R vs S absolute configuration |
| Conditions | Commercial vendor specifications from Bidepharm product datasheets; chiral analytical methods (HPLC) |
Why This Matters
For stereospecific peptide synthesis or enzyme studies, selecting the correct enantiomer is non-negotiable; procurement must verify enantiomeric identity beyond nominal chemical name similarity.
- [1] Wako Pure Chemical Industries. (2023). Chiral Amino Acid Analysis Using LC/MS. Wako Junyaku Jiho, 92(1). View Source
